

# Technical Guide: Properties and Applications of BocNH-PEG9-CH2COOH

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Compound of Interest

Compound Name: BocNH-PEG9-CH2COOH

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**BocNH-PEG9-CH2COOH** is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and nanotechnology.[1][2] Its structure features a polyethylene glycol (PEG) spacer of nine ethylene glycol units, flanked by a tert-butyloxycarbonyl (Boc)-protected amine and a terminal carboxylic acid. This unique architecture provides a versatile platform for covalently linking different molecules, such as proteins, peptides, small molecule drugs, or nanoparticles, while imparting favorable physicochemical properties.[1][2]

The PEG spacer enhances the solubility and stability of the resulting conjugates, reduces immunogenicity, and can improve pharmacokinetic profiles.[3] The terminal functional groups allow for sequential and controlled conjugation reactions. The carboxylic acid can be activated to react with primary amines, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent coupling reactions.[1] This guide provides a comprehensive overview of the properties of **BocNH-PEG9-CH2COOH**, along with detailed experimental protocols for its use.

# **Physicochemical Properties**

The properties of **BocNH-PEG9-CH2COOH** are summarized in the table below. These values are based on commercially available information and predicted data. Experimental values may vary depending on the specific batch and analytical conditions.



Property	Value	Reference
Chemical Formula	C25H49NO13	[1]
Molecular Weight	571.66 g/mol	[1]
CAS Number	141282-32-8	[1]
Appearance	Colorless viscous liquid	[1]
Solubility	Soluble in water, DMSO, DMF, and chlorinated solvents.	
Storage	Store at -20°C, protected from light and moisture.	[1]

# **Experimental Data**

While specific experimental spectra for **BocNH-PEG9-CH2COOH** are not readily available in the public domain, the following table provides expected chemical shifts for <sup>1</sup>H and <sup>13</sup>C NMR, based on the known spectra of similar PEG-containing molecules and the constituent functional groups.

<sup>1</sup> H NMR (Expected Chemical Shifts)	δ (ppm)	Assignment
~1.44	s, 9H, -C(CH₃)₃	_
~3.25	t, 2H, -NH-CH <sub>2</sub> -	
~3.5-3.7	m, 32H, -O-CH <sub>2</sub> -CH <sub>2</sub> -O-	
~4.15	s, 2H, -O-CH <sub>2</sub> -COOH	
~5.0	br s, 1H, -NH-	_
~11.0	br s, 1H, -COOH	_
		·



<sup>13</sup> C NMR (Expected Chemical Shifts)	δ (ppm)	Assignment
~28.5	-C(CH <sub>3</sub> ) <sub>3</sub>	
~40.5	-NH-CH₂-	-
~70-71	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-	-
~79.5	-C(CH <sub>3</sub> ) <sub>3</sub>	-
~156.0	-NH-C=O	_
~171.0	-СООН	<del>-</del>

Mass Spectrometry: The expected mass for the [M+Na]<sup>+</sup> ion would be approximately m/z 594.65.

# **Experimental Protocols Boc Deprotection**

This protocol describes the removal of the Boc protecting group to yield the free amine.

#### Materials:

- BocNH-PEG9-CH2COOH
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- · Rotary evaporator
- · Magnetic stirrer and stir bar



#### Procedure:

- Dissolve BocNH-PEG9-CH2COOH in DCM (e.g., 10 mL per gram of PEG linker).
- Add an equal volume of TFA to the solution.
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
- Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product, NH2-PEG9-CH2COOH.



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**Boc Deprotection Workflow** 

## **EDC/NHS Coupling to a Primary Amine**

This protocol describes the activation of the carboxylic acid group and its subsequent reaction with a primary amine-containing molecule (R-NH<sub>2</sub>).

Materials:



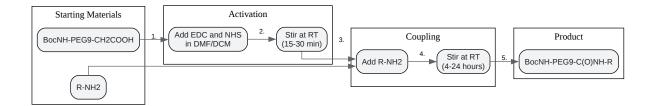
#### BocNH-PEG9-CH2COOH

- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Primary amine-containing molecule (R-NH<sub>2</sub>)
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Magnetic stirrer and stir bar

#### Procedure:

- Dissolve **BocNH-PEG9-CH2COOH** in anhydrous DMF or DCM.
- Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution.
- Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Add 1.0 equivalent of the primary amine-containing molecule (R-NH<sub>2</sub>) to the reaction mixture.
- Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, the product can be purified by an appropriate method such as column chromatography or precipitation.





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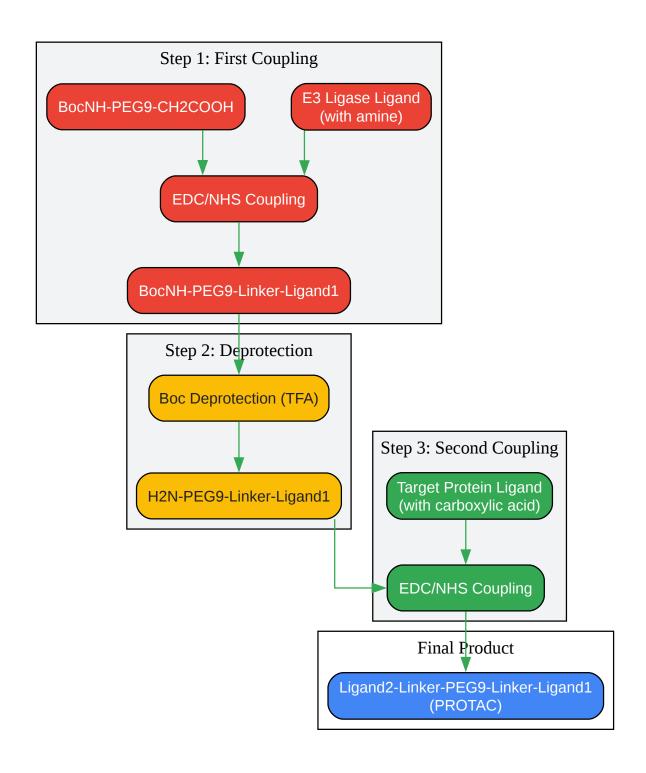
**EDC/NHS Coupling Workflow** 

# **Applications in Drug Development PROTACs (Proteolysis Targeting Chimeras)**

**BocNH-PEG9-CH2COOH** is a commonly used linker in the synthesis of PROTACs.[3][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in these constructs provides the necessary spatial separation between the target-binding and E3 ligase-binding moieties and enhances the overall solubility and cell permeability of the PROTAC.[3]

The synthesis of a PROTAC using this linker typically involves a stepwise approach where one of the binding moieties is first coupled to the linker, followed by deprotection and coupling of the second binding moiety.





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**PROTAC Synthesis Workflow** 

# **Antibody-Drug Conjugates (ADCs)**



In the field of targeted cancer therapy, **BocNH-PEG9-CH2COOH** can be utilized in the synthesis of linkers for Antibody-Drug Conjugates (ADCs).[6] ADCs consist of a monoclonal antibody conjugated to a cytotoxic payload via a chemical linker. The PEG component of the linker can improve the solubility and stability of the ADC and reduce aggregation.[6] The bifunctional nature of the linker allows for the attachment of the cytotoxic drug at one end and conjugation to the antibody (typically via lysine or cysteine residues) at the other.

### **Surface Modification**

The carboxylic acid terminus of **BocNH-PEG9-CH2COOH** can be used to functionalize surfaces, such as nanoparticles or microarrays. This is often achieved by activating the carboxyl group with EDC/NHS and reacting it with amine groups present on the surface. The PEG chain then forms a hydrophilic layer that can reduce non-specific protein adsorption and improve the biocompatibility of the material. The Boc-protected amine at the other end can be deprotected to allow for the subsequent attachment of targeting ligands, imaging agents, or other biomolecules.

## Conclusion

**BocNH-PEG9-CH2COOH** is a valuable and versatile tool for researchers in drug development and biotechnology. Its well-defined structure, coupled with the beneficial properties of the PEG spacer, makes it an ideal choice for the construction of complex bioconjugates, including PROTACs and ADCs, as well as for the functionalization of surfaces. The straightforward and well-established protocols for the manipulation of its terminal functional groups allow for its ready integration into a wide range of research and development projects.

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